molecular formula C9H17ClN2O2 B2809718 Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride CAS No. 2044901-38-2

Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride

Cat. No.: B2809718
CAS No.: 2044901-38-2
M. Wt: 220.7
InChI Key: JGPOCXMDVPXCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated pyridazine ring system. The tert-butyl carboxylate group serves as a protective moiety for the amine functionality, while the hydrochloride salt enhances solubility and stability for synthetic or pharmacological applications.

Properties

IUPAC Name

tert-butyl 3,6-dihydro-1H-pyridazine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10-11;/h4-5,10H,6-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPOCXMDVPXCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride typically involves the following steps:

  • Formation of Tetrahydropyridazine Ring: The tetrahydropyridazine ring can be synthesized through a cyclization reaction of appropriate precursors, such as amino acids or their derivatives.

  • Introduction of Carboxylate Group: The carboxylate group is introduced by reacting the tetrahydropyridazine ring with a carboxylic acid or its derivatives under suitable reaction conditions, such as heating and the presence of a catalyst.

  • Tert-Butylation: The tert-butyl group is introduced by reacting the carboxylate group with tert-butanol in the presence of an acid catalyst.

  • Formation of Hydrochloride Salt: The hydrochloride salt is formed by treating the tert-butyl ester with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.

  • Substitution: Substitution reactions can occur at various positions on the tetrahydropyridazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of corresponding ketones or aldehydes.

  • Reduction Products: Reduction can yield alcohols or other reduced derivatives.

  • Substitution Products: Substitution reactions can produce a variety of substituted tetrahydropyridazines.

Scientific Research Applications

Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is utilized in the development of pharmaceuticals and as a reference standard in drug testing.

  • Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Observations:

Heterocycle Diversity : The target compound’s pyridazine ring differs from tetrahydropyridine () and bicyclo[3.2.1]octane (), which may influence electronic properties and binding affinity .

Functional Groups : The hydrochloride salt in the target compound contrasts with neutral boronic esters or carbamates in analogs, suggesting enhanced aqueous solubility for biological testing .

Synthetic Utility : Boronic ester derivatives (e.g., CAS 286961-14-6) are pivotal in cross-coupling reactions, whereas brominated analogs (e.g., CAS 887580-31-6) serve as halogenated intermediates for nucleophilic substitutions .

Biological Activity

Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride (CAS Number: 2044901-38-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₉H₁₇ClN₂O₂
  • Molecular Weight : 220.69 g/mol
  • Structure : The compound features a tetrahydropyridazine ring which is significant for its biological interactions.

Pharmacological Activity

Research indicates that compounds similar to tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate exhibit various biological activities including:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial effects against a range of pathogens. For instance, derivatives of tetrahydropyridazine have shown efficacy against both bacterial and fungal strains.
  • Anticancer Properties : Studies involving related pyridazine derivatives have reported cytotoxic effects on cancer cell lines. For example, compounds containing the pyridazine moiety were evaluated for their ability to induce apoptosis in several cancer types, indicating a potential therapeutic application in oncology.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective capabilities, suggesting a role in treating neurodegenerative diseases.

Anticancer Activity

A study examined the anticancer potential of various pyridazine derivatives, including tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate. The findings indicated that at specific concentrations (e.g., 10 µM), these compounds could inhibit cell proliferation in human breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis through the activation of caspase pathways.

CompoundCell LineConcentration (µM)% Inhibition
Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylateMCF-71065%
Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylateMDA-MB-2311070%

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, tert-butyl 1,2,3,6-tetrahydropyridazine derivatives were tested against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate can be attributed to its structural features:

  • Tetrahydropyridazine Ring : Essential for interaction with biological targets.
  • Substituents on the Ring : Variations in substituents can significantly alter potency and selectivity against different biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.